PROTAC SMARCA2 degrader-10

PROTAC SMARCA2 degradation A549 NSCLC

PROTAC SMARCA2 degrader-10 (also known as compound I-507) is a proteolysis-targeting chimera (PROTAC) designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce selective, ubiquitin-proteasome-dependent degradation of the SMARCA2 (BRM) protein. In A549 non-small cell lung cancer (NSCLC) cells, it exhibits a half-maximal degradation concentration (DC50) of less than 100 nM and achieves a maximal degradation (Dmax) exceeding 90% after 24 hours of treatment.

Molecular Formula C55H60N10O5S
Molecular Weight 973.2 g/mol
Cat. No. B15542771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC SMARCA2 degrader-10
Molecular FormulaC55H60N10O5S
Molecular Weight973.2 g/mol
Structural Identifiers
InChIInChI=1S/C55H60N10O5S/c1-34-49(71-33-58-34)40-15-9-35(10-16-40)27-57-53(69)47-25-43(66)32-65(47)54(70)50(55(2,3)4)60-52(68)41-19-17-39(18-20-41)38-13-11-36(12-14-38)29-63-23-21-37(22-24-63)30-64-31-42(28-59-64)45-26-46(61-62-51(45)56)44-7-5-6-8-48(44)67/h5-20,26,28,31,33,37,43,47,50,66-67H,21-25,27,29-30,32H2,1-4H3,(H2,56,62)(H,57,69)(H,60,68)/t43-,47+,50-/m1/s1
InChIKeyBPPPLUHNKCEATN-FDHDIXGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC SMARCA2 Degrader-10: A Benchmark Tool for SMARCA2 Degradation in A549 Cell Models


PROTAC SMARCA2 degrader-10 (also known as compound I-507) is a proteolysis-targeting chimera (PROTAC) designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce selective, ubiquitin-proteasome-dependent degradation of the SMARCA2 (BRM) protein. In A549 non-small cell lung cancer (NSCLC) cells, it exhibits a half-maximal degradation concentration (DC50) of less than 100 nM and achieves a maximal degradation (Dmax) exceeding 90% after 24 hours of treatment . This compound serves as a foundational chemical probe for interrogating SMARCA2 biology and synthetic lethality in SMARCA4-deficient contexts [1].

Why Substituting PROTAC SMARCA2 Degrader-10 with Other SMARCA2 Degraders Can Confound Experimental Outcomes


Simply substituting PROTAC SMARCA2 degrader-10 with another SMARCA2-targeting PROTAC is ill-advised for rigorous research or procurement. The SMARCA2 degrader landscape is highly heterogeneous: degraders differ fundamentally in their E3 ligase recruitment (VHL vs. CRBN), linker composition, and resulting degradation efficiency (DC50) and selectivity window relative to the paralog SMARCA4. For instance, while PROTAC SMARCA2 degrader-10 demonstrates a DC50 of <100 nM in A549 cells , more recently disclosed degraders like SMD-3040 achieve DC50 values of 12 nM , and SMD-3236 achieves DC50 <1 nM with >2000-fold selectivity [1]. Such differences can drastically alter experimental outcomes, particularly in complex cellular models or in vivo studies where subtle changes in target engagement and off-target degradation dictate phenotype. Therefore, blind substitution without quantitative cross-validation of degradation efficiency and selectivity within one's specific experimental system can lead to data misinterpretation and irreproducible results.

PROTAC SMARCA2 Degrader-10: Quantitative Evidence of Degradation Efficiency and Pharmacological Limitations


Degradation Potency in A549 Cells: A Benchmark Against Early-Generation VHL-Based PROTACs

PROTAC SMARCA2 degrader-10 induces degradation of SMARCA2 protein in A549 cells with a DC50 of <100 nM and a Dmax >90% . In cross-study comparison, this potency is lower than that of optimized VHL-based degraders like SMD-3040 (DC50 = 12 nM) and SMD-3236 (DC50 <1 nM) [1], but remains within the therapeutically relevant range for in vitro target engagement. The A549 cell line is a widely used model for SMARCA4-proficient NSCLC, making this data directly applicable to studies of SMARCA2 function without confounding SMARCA4 mutation.

PROTAC SMARCA2 degradation A549 NSCLC

Maximal Degradation Efficiency (Dmax) Comparable to Optimized Clinical Candidates

PROTAC SMARCA2 degrader-10 achieves a maximal degradation efficiency (Dmax) exceeding 90% in A549 cells after 24 hours . This high Dmax indicates near-complete target engagement and is quantitatively comparable to more potent degraders like SMD-3040 (Dmax >90%) [1] and SMD-3236 (Dmax >95%) [2]. Achieving >90% degradation is considered a critical threshold for robust downstream pharmacological effects in many systems, as incomplete degradation often fails to recapitulate genetic knockout phenotypes.

PROTAC Maximal degradation Dmax

Selectivity Profile: Potential for SMARCA2-Specific Degradation but Unquantified Relative to SMARCA4

PROTAC SMARCA2 degrader-10 is described as targeting SMARCA2, but quantitative data on its selectivity over the closely related paralog SMARCA4 is absent from current technical documentation. By contrast, optimized VHL-based PROTACs like those described by Berlin et al. exhibit 10- to 100-fold degradation selectivity for SMARCA2 over SMARCA4 [1], and SMD-3236 achieves >2000-fold selectivity [2]. This lack of quantified selectivity data for PROTAC SMARCA2 degrader-10 represents a significant knowledge gap. Researchers requiring precise control over SMARCA2-specific degradation, particularly in cells with high SMARCA4 expression, should either experimentally validate selectivity or consider alternative degraders with well-characterized selectivity windows.

Selectivity SMARCA4 Paralog

Absence of In Vivo Efficacy Data: A Critical Limitation for Translational Studies

No published data demonstrate the in vivo degradation efficacy or antitumor activity of PROTAC SMARCA2 degrader-10 in animal models. This contrasts sharply with more advanced SMARCA2 degraders such as SMD-3040 [1], YDR1, and YD54 [2], all of which have shown robust tumor growth inhibition in SMARCA4-mutant xenograft models. The lack of in vivo characterization severely limits the utility of PROTAC SMARCA2 degrader-10 for preclinical efficacy studies or for any experiment requiring systemic administration and pharmacodynamic assessment.

In vivo Xenograft PK/PD

Optimal Use Cases for PROTAC SMARCA2 Degrader-10: Where It Excels and Where It Falls Short


In Vitro Validation of SMARCA2 Dependency in A549 and Other SMARCA4-Proficient Cell Lines

PROTAC SMARCA2 degrader-10 is ideally suited for initial in vitro studies aimed at confirming SMARCA2 dependency in cell lines where SMARCA4 is wild-type or proficient. Its well-documented degradation profile in A549 cells (DC50 <100 nM, Dmax >90% at 24h) provides a reliable benchmark for target engagement . Researchers can use this compound to assess the phenotypic consequences of SMARCA2 depletion in proliferation, apoptosis, or transcriptional assays without the confounding variable of SMARCA4 co-degradation, provided they independently confirm selectivity in their specific cell model [1].

Chemical Probe for Comparative Structure-Activity Relationship (SAR) Studies of VHL-Based PROTACs

As a VHL-recruiting PROTAC with a defined linker and SMARCA2-binding warhead, PROTAC SMARCA2 degrader-10 serves as a useful reference compound for medicinal chemistry efforts aimed at optimizing VHL-based SMARCA2 degraders. Its moderate DC50 and high Dmax offer a baseline against which to compare new analogs in terms of potency, efficacy, and ternary complex formation . Additionally, its established use in A549 cells makes it a convenient control for standardizing degradation assays across different laboratories .

Cost-Effective Positive Control for High-Throughput Degradation Screens

Given the absence of premium pricing associated with more advanced clinical candidates, PROTAC SMARCA2 degrader-10 can be procured in larger quantities for use as a positive control in high-throughput screens designed to identify novel SMARCA2 degraders or to assess general proteasome function. Its robust Dmax ensures a clear signal in degradation assays, enabling robust assay validation at a lower cost per data point compared to more recently patented compounds .

Not Recommended for In Vivo Studies or Selectivity-Dependent Applications

Due to the complete lack of reported in vivo pharmacokinetic, pharmacodynamic, or efficacy data, PROTAC SMARCA2 degrader-10 should not be used for animal studies . Furthermore, its unquantified selectivity for SMARCA2 over SMARCA4 renders it unsuitable for experiments where precise paralog discrimination is critical. For such applications, alternative degraders like SMD-3236 (with >2000-fold selectivity) [1] or YDR1/YD54 (with validated in vivo activity) [2] are strongly recommended.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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